2-(Bromomethyl)-1H-benzo[d]imidazole
Overview
Description
2-(Bromomethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a bromomethyl substituent at the second position. Benzimidazole derivatives are known for their broad spectrum of biological activities and are considered important pharmacophores in medicinal chemistry . The presence of the bromomethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
2-(Bromomethyl)-1H-benzo[d]imidazole has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1H-benzo[d]imidazole typically involves the bromination of 2-methyl-1H-benzo[d]imidazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions . The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group, forming the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, forming new C-N, C-S, and C-O bonds.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives.
Oxidation: Products include benzimidazole-2-carboxaldehyde and benzimidazole-2-carboxylic acid.
Reduction: The major product is 2-methyl-1H-benzo[d]imidazole.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-1H-benzo[d]imidazole
- 2-Methyl-1H-benzo[d]imidazole
- 2-(Bromomethyl)-1H-imidazole
Uniqueness
2-(Bromomethyl)-1H-benzo[d]imidazole is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloromethyl and methyl analogs. This makes it a more versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(bromomethyl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQILGWKIWRZSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296837 | |
Record name | 2-(bromomethyl)-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30770-24-2 | |
Record name | 2-(Bromomethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30770-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 111927 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030770242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC111927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(bromomethyl)-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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